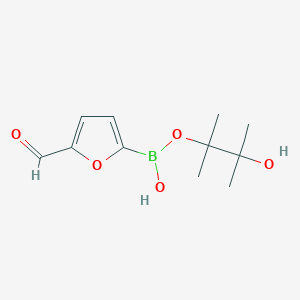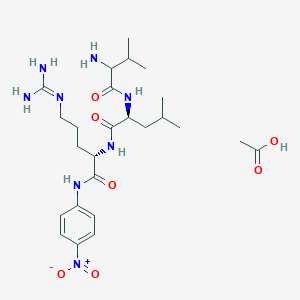
H-DL-Val-Leu-Arg-pNA.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Val-Leu-Arg-pNA.CH3CO2H, also known as DL-Valyl-Leucyl-Arginyl-p-nitroanilide acetate salt, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those involved in fibrinolysis and other proteolytic processes. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its chromogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids (DL-Valine, Leucine, and Arginine) are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .
Wissenschaftliche Forschungsanwendungen
H-DL-Val-Leu-Arg-pNA.CH3CO2H is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:
Biochemical Assays: Used to measure the activity of proteolytic enzymes in various biological samples.
Medical Research: Employed in studies related to blood coagulation and fibrinolysis to understand the mechanisms of clot formation and dissolution.
Drug Development: Utilized in screening assays to identify potential inhibitors of proteolytic enzymes, which could be developed into therapeutic agents.
Industrial Applications: Applied in quality control processes to ensure the activity of enzyme preparations used in various industrial processes
Wirkmechanismus
The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
H-DL-Val-Leu-Arg-pNA.CH3CO2H can be compared with other chromogenic peptide substrates such as:
H-D-Val-Leu-Lys-pNA dihydrochloride: Similar in structure but contains Lysine instead of Arginine.
H-D-Ile-Pro-Arg-pNA dihydrochloride: Contains Isoleucine and Proline in the peptide sequence.
H-D-Leu-Pro-pNA: A simpler peptide substrate with only two amino acids.
The uniqueness of this compound lies in its specific sequence, which makes it a suitable substrate for certain proteolytic enzymes, providing high sensitivity and specificity in enzymatic assays .
Eigenschaften
Molekularformel |
C25H42N8O7 |
|---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1 |
InChI-Schlüssel |
MBSRKKXVZCDQSH-PCNXCSAASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
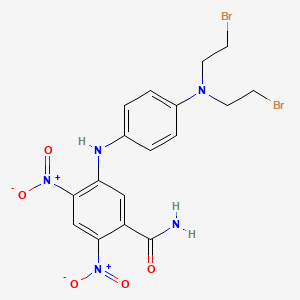
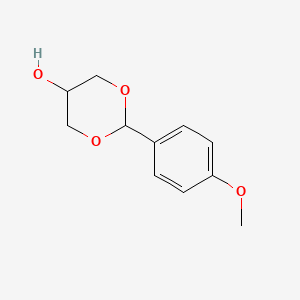
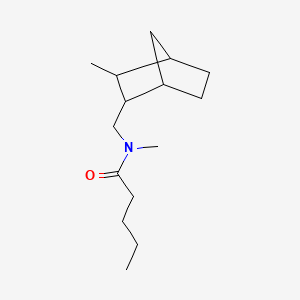
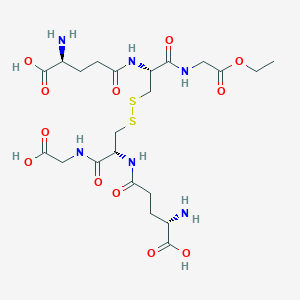
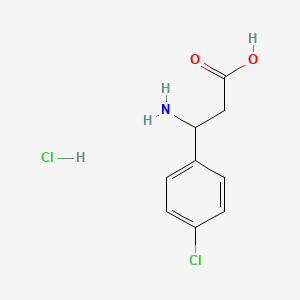
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
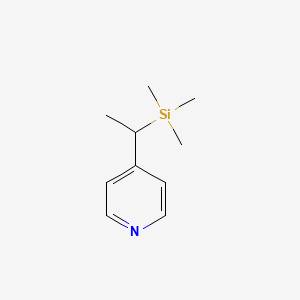
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
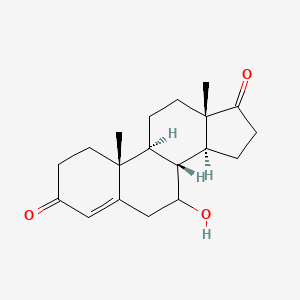
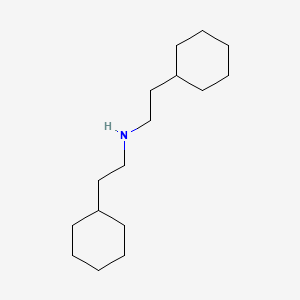
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

